molecular formula C11H9NO2 B1601685 6-Methoxyquinoline-3-carbaldehyde CAS No. 13669-60-8

6-Methoxyquinoline-3-carbaldehyde

Cat. No. B1601685
CAS RN: 13669-60-8
M. Wt: 187.19 g/mol
InChI Key: XUZDZJCVUKXINT-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-3-carbaldehyde (MQC) is a versatile and important organic compound that is used in numerous applications in the scientific, medical, and industrial fields. It is a colorless, crystalline solid with a melting point of 128-130 °C. MQC is a versatile compound that can be used in organic synthesis, as a reagent for the preparation of other organic compounds, and as an intermediate in industrial processes. It is also used in the preparation of pharmaceuticals, dyes, and other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

6-Methoxyquinoline-3-carbaldehyde has been a focal point in the synthesis of various quinoline derivatives. Recent advances in the chemistry of related compounds include the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018). This compound has also played a key role in the formation of novel 2-chloroquinolin-3-yl ester derivatives, with potential applications in antimicrobial and radical-scavenging activities (Tabassum et al., 2014).

Biological Properties and Applications

In the domain of biochemistry and pharmacology, 6-Methoxyquinoline-3-carbaldehyde has shown significance in the formation of palladium(II) complexes. These complexes have been studied for their interactions with DNA and proteins, showcasing potential in antioxidant and cytotoxic activities (Ramachandran et al., 2012). Similarly, nickel(II) complexes derived from this compound have been synthesized to study their biological properties, revealing significant antioxidant activity and potential in vitro cytotoxicity against certain cancer cell lines (Ramachandran et al., 2012).

Optical and Chemical Sensing Applications

The fluorescence properties of 6-Methoxyquinoline derivatives, including quinine and quinidine, have been analyzed for their potential in sensing applications. Their pH-dependent fluorescence can be used to calculate rates and equilibria of proton exchange in excited states, offering insights into their basic properties and potential as sensing molecules (Schulman et al., 1974).

Metabolic and Environmental Applications

Metabolic studies on 6-Methoxyquinoline derivatives, such as primaquine, using microorganisms, have led to the identification of novel metabolites, contributing to the understanding of drug metabolism and potential therapeutic applications (Clark et al., 1981). Additionally, the fluorescence quenching properties of 6-Methoxyquinoline have been studied, indicating its use as a sensor for chloride ions in aqueous media, which could be significant in environmental monitoring (Mehata & Tripathi, 2002).

properties

IUPAC Name

6-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-10-2-3-11-9(5-10)4-8(7-13)6-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZDZJCVUKXINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10490291
Record name 6-Methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyquinoline-3-carbaldehyde

CAS RN

13669-60-8
Record name 6-Methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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